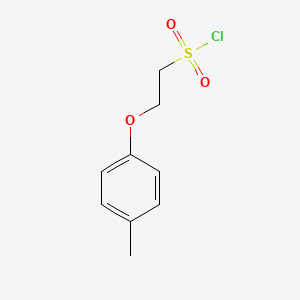

2-(4-Methylphenoxy)ethanesulfonyl chloride

描述

属性

IUPAC Name |

2-(4-methylphenoxy)ethanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO3S/c1-8-2-4-9(5-3-8)13-6-7-14(10,11)12/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPFWKKSPCKBGON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCCS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901267478 | |

| Record name | 2-(4-Methylphenoxy)ethanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901267478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3383-76-4 | |

| Record name | 2-(4-Methylphenoxy)ethanesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3383-76-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Methylphenoxy)ethanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901267478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Detailed Preparation Methods

Synthesis of 2-(4-Methylphenoxy)ethanol Intermediate

- Reaction: 4-Methylphenol reacts with ethylene oxide under controlled conditions to form 2-(4-methylphenoxy)ethanol.

- Conditions: Typically performed under basic or neutral conditions, with temperature control to avoid side reactions.

- Mechanism: Nucleophilic attack of the phenol oxygen on the ethylene oxide ring, opening the epoxide and forming the ether-alcohol.

Conversion to 2-(4-Methylphenoxy)ethanesulfonyl chloride

Two primary methods are used:

Method A: Using Chlorosulfonic Acid

- The 2-(4-methylphenoxy)ethanol intermediate is treated with chlorosulfonic acid.

- The reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.

- Temperature is carefully controlled, often kept low (0–5 °C) to minimize side reactions.

- The hydroxyl group is converted to the sulfonyl chloride moiety, yielding the target compound.

Method B: Using Methanesulfonyl Chloride with Base

- An alternative involves reacting the intermediate with methanesulfonyl chloride in the presence of a base such as triethylamine.

- This method is often performed in anhydrous solvents like toluene or dichloromethane.

- The base scavenges the hydrochloric acid generated, forming triethylamine hydrochloride, which precipitates and is removed by filtration.

- The reaction is typically run at room temperature for 30 minutes to several hours.

- The crude product is purified by column chromatography.

Representative Experimental Procedure (Based on Literature)

| Step | Reagents and Conditions | Description | Yield |

|---|---|---|---|

| 1 | 4-Methylphenol + Ethylene oxide | Reaction under controlled temperature to form 2-(4-methylphenoxy)ethanol | Not specified |

| 2 | 2-(4-Methylphenoxy)ethanol + Chlorosulfonic acid | Low temperature (0–5 °C), inert atmosphere | High yield reported |

| OR | 2-(4-Methylphenoxy)ethanol + Methanesulfonyl chloride + Triethylamine in toluene | Room temperature, 30 min, filtration of triethylamine hydrochloride, evaporation, column chromatography purification | Moderate to high yield (approx. 80%) |

Reaction Conditions and Optimization

- Solvents: Toluene, dichloromethane, or tetrahydrofuran are commonly used solvents due to their inertness and ability to dissolve reactants.

- Bases: Triethylamine is preferred for scavenging HCl in sulfonylation reactions.

- Temperature: Low temperature (0–5 °C) is critical during sulfonyl chloride formation to prevent hydrolysis and side reactions.

- Atmosphere: Inert atmosphere (argon or nitrogen) is employed to avoid moisture and oxidation.

- Purification: Column chromatography using silica gel with eluents such as dichloromethane/methanol or hexane/ethyl acetate mixtures ensures removal of impurities.

Analytical Data and Characterization

- NMR Spectroscopy: Proton and carbon NMR confirm the substitution pattern and presence of sulfonyl chloride.

- Mass Spectrometry: Confirms molecular weight (234.7 g/mol).

- Chromatography: TLC monitoring during synthesis ensures reaction completion.

- Yield: Typically ranges from 70% to 90% depending on the method and scale.

Comparative Table of Preparation Methods

| Preparation Method | Reagents | Solvent | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Chlorosulfonic acid sulfonylation | Chlorosulfonic acid | Inert solvent, e.g., DCM | 0–5 °C | 1–2 h | High (80–90%) | Requires inert atmosphere to avoid hydrolysis |

| Methanesulfonyl chloride + Triethylamine | Methanesulfonyl chloride, Triethylamine | Toluene or DCM | Room temp (20–25 °C) | 30 min–4 h | Moderate to high (70–85%) | Easier handling, base scavenges HCl |

Research Findings and Notes

- The sulfonyl chloride group is highly reactive and must be handled under anhydrous conditions.

- The choice of sulfonylation reagent affects reaction selectivity and yield.

- Triethylamine hydrochloride precipitate removal is critical for product purity.

- Column chromatography purification is necessary to isolate the pure sulfonyl chloride.

- Scale-up in industrial settings follows similar protocols with enhanced control and monitoring for safety and efficiency.

化学反应分析

Types of Reactions

2-(4-Methylphenoxy)ethanesulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives.

Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

Reduction: The compound can be reduced to form the corresponding sulfonyl hydride under specific conditions.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols

Solvents: Dichloromethane, tetrahydrofuran

Catalysts: Tertiary amines, such as triethylamine

Conditions: Controlled temperature, inert atmosphere

Major Products Formed

Sulfonamides: Formed by the reaction with amines

Sulfonate Esters: Formed by the reaction with alcohols

Sulfonothioates: Formed by the reaction with thiols

科学研究应用

Organic Synthesis

2-(4-Methylphenoxy)ethanesulfonyl chloride is widely used as a reagent in organic synthesis, particularly for the preparation of various sulfonyl derivatives. Its ability to introduce sulfonyl groups into organic molecules enhances their reactivity and functional properties.

- Substitution Reactions: It can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonothioates respectively.

- Hydrolysis: In the presence of water, it hydrolyzes to form the corresponding sulfonic acid.

Biological Applications

In biological research, this compound is employed for modifying biomolecules such as proteins and peptides. Such modifications are crucial for studying their structure and function.

- Protein Modification: The electrophilic nature of the sulfonyl chloride group allows it to covalently bond with nucleophilic sites on amino acids, potentially altering protein activity .

- Pharmaceutical Development: It serves as an intermediate in synthesizing active pharmaceutical ingredients (APIs), particularly in developing inhibitors for various enzymes and receptors .

Industrial Applications

In industrial settings, this compound is utilized in producing specialty chemicals and materials.

- Polymers and Surfactants: Its reactivity facilitates the creation of complex polymers and surfactants that have applications in detergents and emulsifiers .

- Material Science: The compound's unique properties make it suitable for developing new materials with specific characteristics tailored for various applications .

Case Study 1: Protein Engineering

A study investigated the use of this compound to modify specific amino acid residues in enzymes. The results demonstrated significant changes in enzyme kinetics, showcasing its potential for enhancing or inhibiting enzymatic activity.

Case Study 2: Synthesis of Sulfonamide Antibiotics

Research focused on synthesizing new sulfonamide antibiotics using this compound as a key intermediate. The synthesized compounds exhibited promising antibacterial activity against resistant strains, highlighting its importance in medicinal chemistry.

作用机制

The mechanism of action of 2-(4-Methylphenoxy)ethanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions. For example, in biological systems, the compound can modify amino acid residues in proteins, affecting their function and activity .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Sulfonyl chlorides are highly reactive due to the electrophilic sulfur center. Substituents on the aromatic ring or the alkyl chain significantly influence their reactivity, stability, and applications. Below is a comparison with key analogs:

2-Chloroethanesulfonyl Chloride (CAS 1622-32-8)

- Structure: Contains a chlorine substituent on the ethane chain instead of a 4-methylphenoxy group.

- Properties : Liquid at room temperature (vapor pressure: 15 mm Hg at 84°C ), combustible (flash point: 110°C ), and decomposes in water .

- Hazards : Severe skin/eye irritant; releases toxic gases (e.g., HCl, SOₓ) upon decomposition .

- Applications : Less commonly used in pharmaceuticals due to higher reactivity and toxicity compared to aryl-substituted analogs.

(4-Chloro-2-fluorophenyl)methanesulfonyl Chloride

- Structure : Aromatic ring substituted with chloro and fluoro groups; sulfonyl chloride attached to a methyl group.

- Properties : Higher molecular weight (C₇H₅ClFSO₂Cl ) and increased electrophilicity due to electron-withdrawing substituents.

- Applications : Used in agrochemical research (e.g., sulfonylurea herbicides) .

2-(4-Methoxyphenyl)ethanesulfonyl Chloride (CID 13237409)

- Structure: Methoxy group instead of methylphenoxy; molecular formula C₉H₁₁ClO₃S (same as the target compound).

Physical and Chemical Properties

Hazard Profiles

- This compound: Limited hazard data available, but likely corrosive due to the sulfonyl chloride group.

- 2-Chloroethanesulfonyl chloride : Documented as a combustible liquid with acute toxicity (skin/eye damage) and chronic exposure risks .

生物活性

2-(4-Methylphenoxy)ethanesulfonyl chloride, with the CAS number 3383-76-4, is an organic compound that has garnered attention for its biological activities. This article explores its chemical properties, biological effects, and potential applications in various fields, including medicine and industry.

This compound is characterized by a sulfonyl chloride functional group attached to an ethane chain, which is further substituted with a para-methylphenoxy group. This structure contributes to its reactivity and biological activity.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of sulfonyl chlorides have shown effectiveness against a range of bacteria and fungi. The mechanism often involves the disruption of microbial cell membranes or inhibition of essential enzymes.

Cytotoxic Effects

Studies have demonstrated that sulfonyl chlorides can induce cytotoxic effects in cancer cell lines. The specific pathways may include apoptosis and cell cycle arrest. For example, compounds with similar structures have been observed to inhibit cell proliferation in various cancer types, suggesting potential applications in cancer therapy .

The biological activity of this compound can be attributed to its ability to interact with biological macromolecules, such as proteins and nucleic acids. The sulfonyl chloride group is known to undergo nucleophilic substitution reactions, which can modify target proteins or nucleic acids, thereby altering their function and leading to biological effects .

Case Studies

- Antimicrobial Activity : A study on sulfonyl chlorides indicated that compounds similar to this compound were effective against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .

- Cytotoxicity in Cancer Cells : In vitro studies showed that derivatives exhibited IC50 values below 20 µM against various human cancer cell lines, indicating potent cytotoxic activity .

Data Tables

常见问题

Basic Research Questions

Q. What are the critical safety protocols for handling 2-(4-Methylphenoxy)ethanesulfonyl chloride in laboratory settings?

- Methodological Answer :

- Use local exhaust ventilation or enclosed systems to minimize inhalation exposure .

- Wear nitrile gloves , chemical-resistant clothing, and safety goggles to prevent skin/eye contact .

- Store in tightly sealed containers under inert atmosphere (e.g., nitrogen) at 2–8°C to avoid moisture-induced decomposition .

- Equip work areas with emergency eyewash stations and ensure immediate washing of contaminated skin with soap and water .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Analyze /-NMR spectra for characteristic peaks (e.g., sulfonyl chloride resonance at ~3.5–4.0 ppm for CH-SO) .

- Infrared Spectroscopy (IR) : Confirm the presence of sulfonyl chloride (S=O stretching at ~1350–1170 cm) and aromatic C-O-C vibrations .

- Elemental Analysis : Validate empirical formula (CHClOS) with <1% deviation .

- Monitor hydrolysis byproducts (e.g., HCl release via pH strips) during storage .

Q. What are the optimal storage conditions to prevent decomposition?

- Methodological Answer :

- Store in air-tight, amber glass containers under inert gas (argon/nitrogen) to limit oxidation and hydrolysis .

- Maintain temperature at 2–8°C in a moisture-free environment (use desiccants like silica gel) .

- Avoid proximity to strong bases (e.g., NaOH) or oxidizing agents (e.g., peroxides) to prevent violent reactions .

Advanced Research Questions

Q. How does the 4-methylphenoxy group influence the compound’s reactivity in nucleophilic substitutions?

- Methodological Answer :

- The electron-donating methyl group on the phenoxy ring increases electron density at the sulfonyl chloride moiety, enhancing electrophilicity compared to unsubstituted analogs.

- Conduct Hammett studies to quantify substituent effects on reaction rates with amines/thiols .

- Compare kinetic data (e.g., ) with computational models (DFT) to validate electronic effects .

Q. What experimental strategies mitigate hydrolysis during reactions?

- Methodological Answer :

- Use anhydrous solvents (e.g., dried DCM or THF) and conduct reactions under inert atmosphere .

- Add molecular sieves (3Å) to scavenge trace water in reaction mixtures .

- Monitor reaction progress via in-situ IR to detect early hydrolysis (broad O-H stretches at ~3200 cm) .

Q. How can side reactions with amine nucleophiles be minimized in multistep syntheses?

- Methodological Answer :

- Control pH (use buffered conditions at pH 7–8) to avoid over-activation of the sulfonyl chloride group .

- Optimize stoichiometry (1:1 molar ratio) and reaction temperature (0–25°C) to limit polysubstitution .

- Employ protective groups (e.g., tert-butoxycarbonyl) for selective functionalization .

Data Contradiction and Mechanistic Analysis

Q. How should researchers resolve discrepancies in reported solubility parameters?

- Methodological Answer :

- Re-evaluate solubility using high-purity solvents (HPLC-grade) and standardized protocols (e.g., shake-flask method) .

- Compare results with thermodynamic models (Hansen solubility parameters) to account for solvent polarity variations .

Q. What mechanistic insights explain instability under basic aqueous conditions?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。